6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and various functional groups such as acetyl, methoxyphenyl, and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents under controlled conditions . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH) to form the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like hydrazine hydrate for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit CDKs, which are crucial regulators of the cell cycle . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-inflammatory and antimicrobial activities are mediated through interactions with various enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the functional groups attached to the pyrimidine ring.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also have a similar core structure but with different functionalization at specific positions.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole ring fused with a pyrimidine ring and have shown similar biological activities.
Uniqueness
The uniqueness of 6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H21N3O4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21N3O4/c1-10-14(11(2)23)15(12-6-8-13(26-5)9-7-12)16-17(20-10)21(3)19(25)22(4)18(16)24/h6-10,20H,1-5H3 |
InChI Key |
RYYFMANMZGFAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OC)C(=O)C |
Origin of Product |
United States |
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